molecular formula C18H18ClN3O3S2 B2855699 6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 895472-01-2

6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2855699
CAS RN: 895472-01-2
M. Wt: 423.93
InChI Key: AUGRRNGCEFCRRL-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

This compound, due to its structural complexity, could be a candidate for antiviral drug development. Indole derivatives, which share some structural similarities, have been reported to possess antiviral activities . By inhibiting viral replication or binding to viral proteins, compounds like this could be valuable in the treatment of diseases caused by viruses.

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives, which are structurally related to the compound , suggests that it could be used to develop new anti-inflammatory drugs . These could be particularly useful in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Anticancer and Antitumor Activity

Thiazole and thiophene derivatives have been found to exhibit anticancer and antitumor activities . This compound could be part of research efforts to synthesize new chemotherapeutic agents that target specific cancer cell lines or pathways involved in tumor growth.

Antimicrobial Properties

The structural features of this compound suggest it could be explored for antimicrobial properties. Similar compounds have shown effectiveness against a range of bacterial and fungal species . This could lead to the development of new antibiotics or antifungal medications.

Neuroprotective Effects

Given the importance of thiazole in neurochemistry, as seen in Vitamin B1, derivatives of this compound could be investigated for their neuroprotective effects . They might play a role in the treatment of neurodegenerative diseases by protecting neurons from damage.

Analgesic Applications

The compound’s potential to act as an analgesic could be explored, given that related structures have been used to develop pain-relieving medications . This could contribute to the creation of new pain management therapies with fewer side effects than current options.

Antidiabetic Research

Indole derivatives have been associated with antidiabetic activities . By extension, this compound could be part of research into new treatments for diabetes, possibly by influencing insulin release or glucose metabolism.

properties

IUPAC Name

6-acetyl-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-10(23)22-7-6-13-14(8-22)27-18(16(13)17(20)25)21-15(24)9-26-12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGRRNGCEFCRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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